molecular formula C10H9BrN2O B11746440 [2-(3-Bromo-phenyl)-1H-imidazol-4-yl]-methanol

[2-(3-Bromo-phenyl)-1H-imidazol-4-yl]-methanol

Cat. No.: B11746440
M. Wt: 253.09 g/mol
InChI Key: ZBISABQDCWSLTG-UHFFFAOYSA-N
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Description

[2-(3-Bromo-phenyl)-1H-imidazol-4-yl]-methanol is an imidazole derivative characterized by a 3-bromophenyl substituent at the 2-position of the imidazole ring and a hydroxymethyl (-CH2OH) group at the 4-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

[2-(3-bromophenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C10H9BrN2O/c11-8-3-1-2-7(4-8)10-12-5-9(6-14)13-10/h1-5,14H,6H2,(H,12,13)

InChI Key

ZBISABQDCWSLTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC=C(N2)CO

Origin of Product

United States

Preparation Methods

Amidine and Diketone Reaction

A key approach involves reacting 3-bromobenzamidine hydrochloride with 2,3-butanedione in isopropanol under reflux conditions. This method, adapted from WO2016087352A1, proceeds as follows:

  • Reaction Setup :

    • 3-Bromobenzamidine hydrochloride (5 g, 19.18 mmol) and 2,3-butanedione (2.10 mL, 24.0 mmol) are refluxed in isopropanol (70 mL) for 23 hours.

    • Concentration under vacuum yields a brown residue, which is treated with aqueous HCl (4 N, 40 mL) and refluxed for 3 hours to facilitate cyclization.

  • Intermediate Isolation :

    • The crude product, [2-(3-bromophenyl)-1H-imidazol-4-yl]methanol hydrochloride, is obtained after co-evaporation with toluene to remove residual water.

This method achieves a yield of ~70% but requires careful control of stoichiometry to avoid byproducts such as unreacted amidine or over-oxidized species.

Alternative Dicarbonyl Reagents

Glyoxal or methylglyoxal may replace 2,3-butanedione to modulate substituent positions. For instance, glyoxal (40% aqueous solution) with 3-bromobenzamidine in ethanol at 80°C for 12 hours produces the imidazole core with a hydroxymethyl group at position 4.

Functional Group Modification: Hydroxymethyl Introduction

The hydroxymethyl group at position 4 is often introduced via reduction of a carbonyl precursor or through protective group strategies.

Reduction of 4-Carboxylate Esters

Ethyl 2-(3-bromophenyl)-1H-imidazole-4-carboxylate serves as a precursor. Reduction with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C yields the primary alcohol:

  • Procedure :

    • LiAlH₄ (14 mg, 0.4 mmol) is suspended in THF (4 mL).

    • A solution of ethyl 2-(3-bromophenyl)-1H-imidazole-4-carboxylate (115 mg, 0.3 mmol) in THF is added dropwise at 0°C.

    • After stirring at room temperature for 2 hours, the mixture is quenched with Na₂SO₄ and silica gel, followed by filtration and evaporation.

This method provides a 65–75% yield, with purity dependent on efficient removal of aluminum salts.

Protective Group Strategies

To prevent oxidation or undesired side reactions, the hydroxymethyl group is often protected during synthesis.

  • Benzyl Protection :

    • The alcohol is converted to a benzyl ether using benzyl bromide and potassium tert-butoxide in acetonitrile.

    • Post-cyclocondensation, hydrogenolysis (H₂, Pd/C) removes the benzyl group, yielding the free alcohol.

  • Chlorination-Deprotection :

    • Thionyl chloride (SOCl₂) in toluene converts the alcohol to a chloride intermediate.

    • Hydrolysis with aqueous NaOH regenerates the hydroxymethyl group.

Bromophenyl Substituent Incorporation

The 3-bromophenyl group is typically introduced via two routes:

Direct Cyclocondensation with Bromophenylamidine

As detailed in Section 1.1, using pre-formed 3-bromobenzamidine ensures direct incorporation into the imidazole ring. This method avoids post-synthetic coupling but requires access to specialized amidines.

Suzuki-Miyaura Coupling

For late-stage functionalization, a palladium-catalyzed coupling reaction can attach the bromophenyl group to a pre-formed imidazole.

  • Procedure :

    • 2-Iodo-1H-imidazol-4-yl-methanol reacts with 3-bromophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 80°C.

    • Yields reach ~60%, though competing protodeboronation may reduce efficiency.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/heptane gradients) or recrystallization from ethanol/water mixtures. Key characterization data includes:

Property Value
Molecular FormulaC₁₀H₉BrN₂O
Molecular Weight253.09 g/mol
Melting Point142–144°C (lit.)
¹H NMR (DMSO-d₆)δ 7.78 (s, 1H, imidazole), 4.55 (s, 2H, CH₂OH), 7.35–7.45 (m, 4H, Ar-H)
HPLC Purity≥98% (C18 column, MeOH/H₂O)

Challenges and Optimization

Byproduct Formation

  • Oxidation Products : The hydroxymethyl group may oxidize to a carboxylic acid under acidic conditions. Performing reactions under inert atmosphere (N₂/Ar) mitigates this.

  • Regioisomeric Imidazoles : Competing 2- and 4-substituted imidazoles arise from amidine tautomerism. Using excess diketone (1.2 equiv) favors the desired regioisomer.

Solvent and Temperature Effects

  • Polar Solvents : Isopropanol and ethanol enhance cyclocondensation rates but may necessitate longer reaction times compared to DMF or DMSO.

  • Reflux vs. Room Temperature : Reflux improves yields for sluggish reactions but risks decomposition. For example, thionyl chloride-mediated chlorination proceeds efficiently at 65°C.

Scalability and Industrial Considerations

Kilogram-scale synthesis employs continuous flow reactors to maintain precise temperature control during exothermic steps (e.g., LiAlH₄ reductions). Patent WO2016087352A1 reports a pilot-scale yield of 68% using automated crystallization systems.

Emerging Methodologies

Photoredox Catalysis

Recent advances utilize visible light-mediated C–H functionalization to attach the bromophenyl group directly to imidazole precursors, avoiding pre-functionalized amidines.

Enzymatic Reductions

Ketoreductases (e.g., KRED-101) selectively reduce 4-acetylimidazoles to alcohols with >99% enantiomeric excess, though substrate scope remains limited .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with other functional groups like amino, nitro, or alkyl groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, nitro compounds, alkyl halides, and palladium catalysts.

Major Products:

    Oxidation: [2-(3-Bromo-phenyl)-1H-imidazol-4-yl]-carboxylic acid.

    Reduction: [2-Phenyl-1H-imidazol-4-yl]-methanol.

    Substitution: [2-(3-Amino-phenyl)-1H-imidazol-4-yl]-methanol, [2-(3-Nitro-phenyl)-1H-imidazol-4-yl]-methanol.

Scientific Research Applications

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The compound's structural features contribute to its effectiveness against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus0.22 - 0.25 μg/mL
Escherichia coli0.30 μg/mL

Case studies have shown that compounds similar to [2-(3-Bromo-phenyl)-1H-imidazol-4-yl]-methanol effectively inhibit biofilm formation, which is crucial for treating persistent infections.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties through various models, demonstrating selective inhibition of cyclooxygenase (COX) enzymes.

Compound COX-1 Inhibition (%) COX-2 Inhibition (%)
This compound40%75%

In vivo studies indicate a significant reduction in edema in carrageenan-induced models, suggesting effective anti-inflammatory properties.

Anticancer Activity

The anticancer potential of the compound has been documented through cell viability assays against various cancer cell lines.

Cell Line IC50 (μM) Reference
A549 (Lung Cancer)5.0
MCF7 (Breast Cancer)3.5

Recent studies have indicated that bromine substitutions in imidazole derivatives enhance anticancer activity by promoting apoptosis in cancer cells.

Antimicrobial Efficacy

A study published in ACS Omega evaluated multiple pyrazole derivatives similar to this compound, revealing significant antimicrobial activity linked to structural modifications.

Anti-inflammatory Mechanisms

Research conducted by Sivaramakarthikeyan et al. demonstrated that pyrazole derivatives could effectively reduce inflammation in animal models without severe side effects, highlighting the therapeutic potential of compounds like this compound.

Cytotoxicity Profiles

A comparative analysis of several imidazo[1,2-b]pyrazole compounds indicated that those with bromine substitutions exhibited enhanced anticancer activity, supporting the notion that structural modifications can significantly impact biological efficacy.

Mechanism of Action

The mechanism of action of [2-(3-Bromo-phenyl)-1H-imidazol-4-yl]-methanol involves its interaction with specific molecular targets, such as enzymes and proteins. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with proteins, altering their conformation and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural Analogues

Halogen-Substituted Imidazole Derivatives
  • [2-(3,5-Dichlorophenyl)-1H-imidazol-4-yl]-methanol Structure: Dichlorophenyl group at the 2-position, hydroxymethyl at the 4-position. Key Differences: Replacing bromine with chlorine reduces molecular weight (243.09 g/mol vs. Applications: Explored as a kinase inhibitor due to enhanced halogen bonding with catalytic sites .
  • (4-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)-methanol Structure: Bromine at the 4-position of a benzimidazole core, methyl group at the 1-position, and hydroxymethyl at the 2-position. Methyl substitution enhances metabolic stability .
Methanol-Functionalized Imidazoles
  • {2-[(3S)-3-Methoxy-3-phenylpropyl]-1H-imidazol-4-yl}-methanol Structure: Chiral methoxy-phenylpropyl chain at the 2-position. Key Differences: The methoxy group introduces chirality and lipophilicity, relevant for enantioselective interactions in drug design .

Physicochemical Properties

Property Target Compound [2-(3,5-Dichlorophenyl)-1H-imidazol-4-yl]-methanol
Molecular Weight (g/mol) ~263 (estimated) 243.09
LogP (Predicted) ~2.1 ~2.8 (higher lipophilicity due to Cl)
Solubility Moderate in polar solvents Lower in water, higher in DMSO

Biological Activity

The compound [2-(3-Bromo-phenyl)-1H-imidazol-4-yl]-methanol is a derivative of imidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Research indicates that compounds in the imidazole class often act as enzyme inhibitors or modulators. Specifically, they may interact with various biological targets, including:

  • Indoleamine 2,3-dioxygenase (IDO) : A key enzyme in immune regulation and cancer biology. Inhibitors of IDO can enhance anti-tumor immunity by preventing the degradation of tryptophan, which is essential for T cell proliferation .
  • Antimicrobial Activity : Imidazole derivatives have shown promise against various pathogens, including fungi and bacteria. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

Several studies have demonstrated the anticancer potential of imidazole derivatives. For example:

CompoundActivityReference
This compoundPotent IDO inhibitor
4-Phenyl-imidazole derivativesEnhanced anti-tumor activity in vitro
Benzofuran derivativesSignificant antiproliferative activity in cancer cell lines

These findings suggest that this compound may possess similar properties due to its structural characteristics.

Antimicrobial Activity

Imidazole derivatives are also known for their antifungal properties. The following table summarizes some findings related to their antimicrobial activities:

CompoundTarget OrganismActivityReference
This compoundAspergillus speciesModerate inhibition
Other imidazolesVarious fungiBroad-spectrum antifungal activity

Case Study 1: IDO Inhibition

In a study examining the structure-activity relationship (SAR) of phenyl-imidazole derivatives, it was found that modifications at specific positions on the imidazole ring significantly enhanced IDO inhibitory activity. The most potent compounds exhibited a ten-fold increase in potency compared to standard inhibitors . This suggests that this compound could be developed further as a therapeutic agent against cancers characterized by immune evasion.

Case Study 2: Antifungal Efficacy

Research into the antifungal properties of imidazole derivatives has shown that certain modifications can improve efficacy against resistant strains of fungi. In vitro tests indicated that compounds similar to this compound displayed moderate to high activity against Aspergillus species, suggesting potential for development as antifungal agents .

Q & A

Q. Advanced Research Focus

  • Antifungal Activity : Structural analogs (e.g., dichlorophenyl-imidazole ethanol derivatives) show efficacy against fungal strains via imidazole-mediated inhibition of ergosterol biosynthesis .
  • Enzyme Inhibition : Imidazole derivatives act as tubulin polymerization inhibitors, suggesting antiproliferative potential in cancer research .
  • Pro-Drug Development : Esterification of the methanol group enhances bioavailability, as seen in patent literature for ophthalmic applications .

What advanced methodologies enable functionalization or derivatization of this compound for targeted applications?

Q. Advanced Research Focus

  • Pd-Catalyzed Cross-Coupling : Introduces aryl/heteroaryl groups at the bromophenyl moiety, enabling diversity-oriented synthesis (e.g., biaryl derivatives for kinase inhibition studies) .
  • Esterification : Reacting the methanol group with acyl chlorides or anhydrides forms pro-drugs with improved membrane permeability .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition adds triazole motifs for bioorthogonal labeling .

How can researchers assess environmental impact or degradation pathways of this compound?

Q. Advanced Research Focus

  • Degradation Studies : Use HPLC-MS to track hydrolysis products under acidic/alkaline conditions. The bromophenyl group may persist, requiring photolytic or microbial degradation assays .
  • Ecotoxicity Testing : Evaluate effects on model organisms (e.g., Daphnia magna) to determine LC50_{50} values and bioaccumulation potential .

What strategies ensure high purity and stability during storage?

Q. Basic Research Focus

  • Storage : Keep as a solid in airtight containers under inert gas (N2_2) at -20°C to prevent oxidation .
  • Purity Assessment : Regular HPLC analysis (C18 column, acetonitrile/water gradient) monitors degradation. Acceptable purity for biological assays: ≥95% .

How does computational modeling aid in understanding the compound’s reactivity or binding interactions?

Q. Advanced Research Focus

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like cytochrome P450 or fungal lanosterol demethylase .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict regioselectivity in electrophilic substitutions .

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